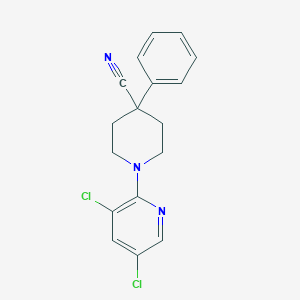![molecular formula C16H16ClN5 B12249501 N-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B12249501.png)
N-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with an imidazole moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorophenylacetonitrile with 2-methylimidazole under basic conditions to form an intermediate, which is then cyclized with a suitable reagent to yield the final pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions or interact with enzyme active sites, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine
- N-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyridine-4-amine
- N-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrazine-4-amine
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H16ClN5 |
|---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H16ClN5/c1-12-18-8-9-22(12)16-10-15(20-11-21-16)19-7-6-13-2-4-14(17)5-3-13/h2-5,8-11H,6-7H2,1H3,(H,19,20,21) |
InChI Key |
FKRHIOIFIHQOIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12249421.png)
![2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12249427.png)
![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazine](/img/structure/B12249429.png)
![N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12249433.png)
![N-[(2-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B12249437.png)
![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3-methylphenoxy)propan-1-one](/img/structure/B12249458.png)
![2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12249462.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B12249466.png)
![9-ethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12249468.png)
![2-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B12249470.png)

![4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12249489.png)

![4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B12249499.png)
